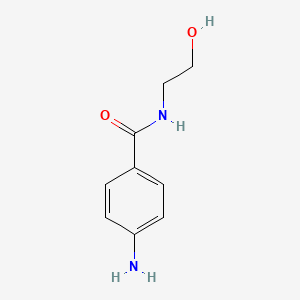

4-amino-N-(2-hydroxyethyl)benzamide

概要

説明

Synthesis Analysis

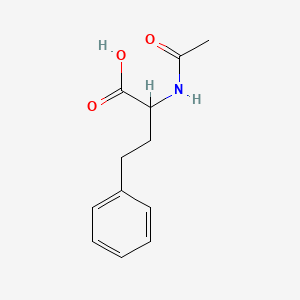

The synthesis of benzamide derivatives, including compounds similar to 4-Amino-N-(2-Hydroxyethyl)Benzamide, involves complex chemical processes. One such synthesis process includes the reaction of 4-amino-2-hydroxy-[carbonyl-14C]benzoic acid through a multi-step sequence involving selective methylation, chlorination, hydrolysis, and anhydride formation (Standridge & Swigor, 1991).

Molecular Structure Analysis

Benzamide derivatives exhibit interesting molecular structures. For example, the structure of 2-amino-N-(2-hydroxyphenyl)-benzamide shows a molecule consisting of an aniline ring and a phenol ring connected by an amide group. The bond distances and arrangements within these compounds are significantly influenced by the electron-withdrawing and donating characteristics of the substituents (Haller et al., 2017).

Chemical Reactions and Properties

Benzamides, including 4-Amino-N-(2-Hydroxyethyl)Benzamide, participate in various chemical reactions due to their functional groups. These compounds can undergo reactions like acylation, alkylation, and hydrogen bonding. For instance, N-hydroxyamide-containing heterocycles, related to benzamides, react with benzyl chloroformate in the presence of pyridine to yield benzyloxycarbonylating agents, demonstrating the reactive nature of these compounds (Katoh et al., 1996).

Physical Properties Analysis

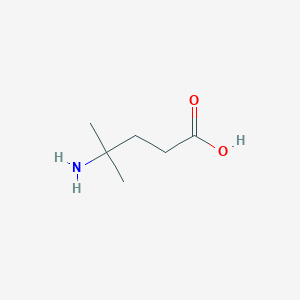

Benzamide derivatives exhibit distinct physical properties, such as polymorphism and thermal stability. For instance, different polymorphic forms of a related compound, 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, show varied thermal and spectroscopic properties (Yanagi et al., 2000).

Chemical Properties Analysis

The chemical properties of benzamides are influenced by their functional groups and molecular structure. For example, the electronic characteristics, such as HOMO and LUMO energy gaps, of these compounds can be studied to understand their stability and reactivity. Such studies have been conducted on related compounds like 4-amino-N-[2 (diethylamino) ethyl] benzamide (Mostafa et al., 2023).

科学的研究の応用

1. Surface Coating Technology

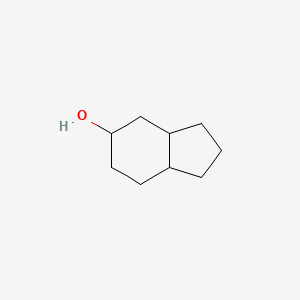

- Application Summary: 4-amino-N-(2-hydroxyethyl)benzamide (AHEB) is used as an ingredient source of the polyol in the preparation of new modified poly(ester amide) (PEA) resins. These resins are then used as binders for anticorrosive and antimicrobial coatings .

- Methods of Application: New modified PEA compositions were prepared based on AHEB and evaluated as vehicles for surface coating. The structure of the modifier and PEA resin was confirmed by FT-IR, H¹-NMR, MW, thermogravimetric analysis, and scanning electron microscope studies .

- Results or Outcomes: The tests carried out revealed that the modified PEA based on AHEB enhanced both physico-mechanical and chemical properties. Also, the resins were incorporated within primer formulations and evaluated as anti-corrosive and antimicrobial single coatings. The results illustrate that the introduction of AHEB, within the resin structure, improved the film performance and enhances the corrosion resistance and antimicrobial activity performance of PEA resins .

2. Antibacterial Study

- Application Summary: 4-amino-N-(2-hydroxyethyl)benzamide (procainamide) is used in the synthesis of a tetraphenylborate ion-associate complex. This complex has been characterized and studied for its antibacterial activity .

- Methods of Application: The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-(2-hydroxyethyl)benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .

- Results or Outcomes: The complex under study was examined for antibacterial activity. The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .

3. Synthesis of Benzamides

- Application Summary: 4-amino-N-(2-hydroxyethyl)benzamide is used in the synthesis of benzamide derivatives through direct condensation of carboxylic acids and amines .

- Methods of Application: The reaction was performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .

- Results or Outcomes: The method resulted in a green, rapid, mild, and highly efficient pathway for the preparation of benzamide derivatives .

4. Synthesis of Balanol

- Application Summary: 4-Hydroxybenzamide, which can be synthesized from 4-amino-N-(2-hydroxyethyl)benzamide, is used in the synthesis of balanol, a potent protein kinase C (PKC) inhibitor .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves chemical synthesis .

- Results or Outcomes: The outcome is the production of balanol, a compound with significant bioactivity .

5. Synthesis of Ion-Associate Complex

- Application Summary: 4-amino-N-(2-diethylamino)ethyl benzamide (procainamide) is used in the synthesis of a tetraphenylborate ion-associate complex. This complex has been characterized and studied for its antibacterial activity .

- Methods of Application: The complex was synthesized by reacting sodium tetraphenyl borate with 4-amino-N-(2-diethylamino)ethyl benzamide, chloride salt, and procainamide in deionized water at room temperature through an ion-associate reaction .

- Results or Outcomes: The complex under study was examined for antibacterial activity. The ground state electronic characteristics of the S1 and S2 complex configurations were computed using the density functional theory (DFT) approach, using B3LYP level 6-311 G (d,p) basis sets .

6. Synthesis of HepG2 Cell Apoptosis Activator

- Application Summary: 4-amino-N-(2-hydroxyethyl)benzamide is used in the synthesis of a compound that promotes HepG2 cell apoptosis via activation of caspase-3 and caspase-9, and induces the G2/M phase arrest of HepG2 cells via activation of cdc2 .

- Methods of Application: The specific methods of application are not detailed in the source, but it involves chemical synthesis .

- Results or Outcomes: The outcome is the production of a compound that promotes HepG2 cell apoptosis .

将来の方向性

The future directions of “4-amino-N-(2-hydroxyethyl)benzamide” could involve its use as a binder in paint formulations to improve the chemical, physical, corrosion resistance and antimicrobial activity properties . It could also be used in the development of bifunctional HDAC inhibitors for the treatment of solid tumors .

特性

IUPAC Name |

4-amino-N-(2-hydroxyethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2/c10-8-3-1-7(2-4-8)9(13)11-5-6-12/h1-4,12H,5-6,10H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YECHMIOBPCMIGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332567 | |

| Record name | 4-amino-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-amino-N-(2-hydroxyethyl)benzamide | |

CAS RN |

54472-45-6 | |

| Record name | 4-amino-N-(2-hydroxyethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-(2-hydroxyethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

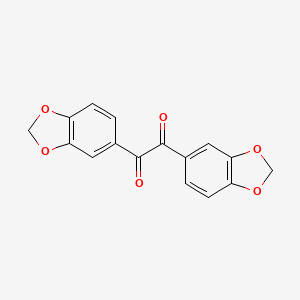

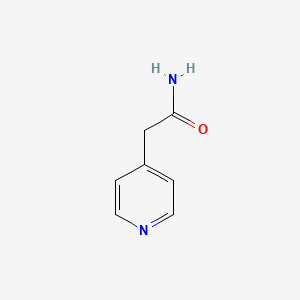

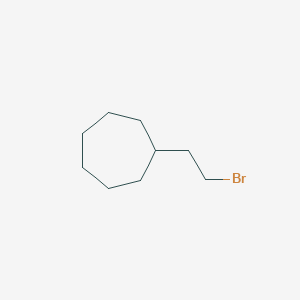

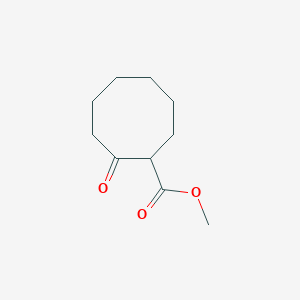

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

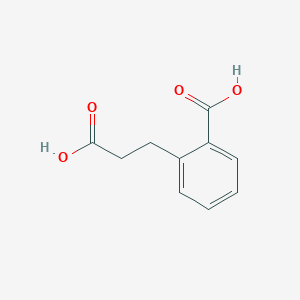

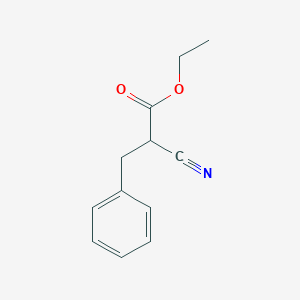

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)

![N-[(4-aminophenyl)methyl]acetamide](/img/structure/B1267911.png)